

JNJ-63533054: A Technical Guide to a Novel GPR139 Agonist

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Compound of Interest		
Compound Name:	JNJ-63533054	
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Abstract

JNJ-63533054 is a potent and selective small-molecule agonist of the G protein-coupled receptor 139 (GPR139), a previously orphan receptor with concentrated expression in the central nervous system. Its development has provided a critical tool for elucidating the physiological roles of GPR139, which is implicated in various neurological and psychiatric processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of **JNJ-63533054**. Detailed methodologies for key in vitro and in vivo characterization assays are presented, alongside structured data tables and pathway diagrams to facilitate understanding and further research.

Chemical Structure and Physicochemical Properties

JNJ-63533054, with the IUPAC name 3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide, is a synthetic compound with a molecular formula of C17H17ClN2O2 and a molar mass of 316.79 g·mol-1.[1] Its chemical identifiers are essential for accurate documentation and database referencing.



Property	Value	Reference
IUPAC Name	3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benza mide	[1]
CAS Number	1802326-66-4	[1]
Chemical Formula	C17H17CIN2O2	[1]
Molar Mass	316.79 g⋅mol−1	[1]
SMILES	CINVALID-LINK NC(=0)CNC(=0)C2=CC(=CC =C2)Cl	[1]
InChI Key	MWDVCHRYCKXEBY- LBPRGKRZSA-N	[1]

The physicochemical properties of **JNJ-63533054** contribute to its utility as a research tool, particularly its ability to be used in both in vitro and in vivo studies.

Property	Value
Appearance	White to off-white solid
Solubility	Soluble in DMSO
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 2 years

Pharmacological Properties

JNJ-63533054 is a potent and selective agonist for the GPR139 receptor. Its pharmacological activity has been characterized across different species and assay formats.

Potency and Efficacy

The potency of **JNJ-63533054** has been determined through various functional assays, demonstrating its high affinity for the GPR139 receptor.



Assay	Species	EC50 (nM)	Reference
Calcium Mobilization	Human	16	[2]
Rat	63	[2]	
Mouse	28	[2]	_
GTPyS Binding	Human	17	[2]

Binding Affinity

Radioligand binding assays using [3H]**JNJ-63533054** have been employed to determine its binding affinity (Kd) and receptor density (Bmax).

Species	Kd (nM)	Bmax (pmol/mg protein)	Reference
Human	10	26	[2]
Rat	32	8.5	[2]
Mouse	23	6.2	[2]

Selectivity

JNJ-63533054 exhibits high selectivity for GPR139 over a wide range of other GPCRs, ion channels, and transporters, making it a specific tool for studying GPR139-mediated effects.[2] [3]

Pharmacokinetics

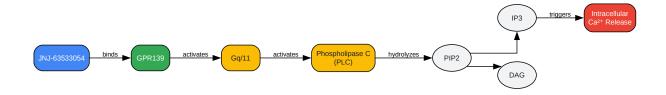
Pharmacokinetic studies in rats have demonstrated that **JNJ-63533054** is orally bioavailable and can penetrate the blood-brain barrier, a crucial characteristic for a CNS-acting compound.



Parameter	Route	Dose (mg/kg)	Value	Unit	Reference
Cmax	РО	5	317	ng/mL	[2]
t1/2	РО	5	2.5	hours	[2]
IV Clearance	IV	1	53	mL/min/kg	[2]
Brain/Plasma Ratio	PO	5	1.2	[2]	

Signaling Pathway

As an agonist of GPR139, **JNJ-63533054** initiates a downstream signaling cascade upon binding to the receptor. GPR139 is known to couple to Gq/11 and Gi/o G proteins, leading to the mobilization of intracellular calcium and modulation of adenylyl cyclase activity.



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GPR139 Gq/11-mediated signaling pathway activated by JNJ-63533054.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize **JNJ-63533054**.

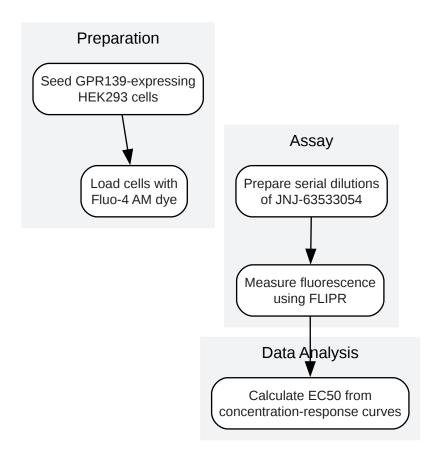
In Vitro Assays

This assay measures the increase in intracellular calcium concentration following GPR139 activation by **JNJ-63533054**.



Methodology:

- Cell Culture: HEK293 cells stably expressing human, rat, or mouse GPR139 are cultured in appropriate media and seeded into 96-well or 384-well black-walled, clear-bottom plates.
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid for 1 hour at 37°C.
- Compound Addition: JNJ-63533054 is serially diluted to various concentrations in assay buffer.
- Signal Detection: A fluorescent imaging plate reader (FLIPR) is used to measure the baseline fluorescence, followed by the addition of JNJ-63533054. The change in fluorescence, indicating calcium mobilization, is recorded over time.
- Data Analysis: The EC50 values are calculated from the concentration-response curves using non-linear regression.





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Workflow for the calcium mobilization assay.

This functional assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPyS, to G proteins upon receptor activation.

Methodology:

- Membrane Preparation: Membranes are prepared from cells expressing GPR139.
- Assay Buffer: The assay is performed in a buffer containing GDP, MgCl2, and NaCl.
- Incubation: Membranes are incubated with varying concentrations of JNJ-63533054 and a fixed concentration of [35S]GTPyS.
- Separation: Bound [35S]GTPγS is separated from unbound by rapid filtration through glass fiber filters.
- Detection: The radioactivity on the filters is quantified using a scintillation counter.
- Data Analysis: EC50 values are determined from the concentration-response curves.

This assay directly measures the binding of radiolabeled **JNJ-63533054** to the GPR139 receptor.

Methodology:

- Radioligand: [3H]**JNJ-63533054** is used as the radioligand.
- Saturation Binding: Membranes expressing GPR139 are incubated with increasing concentrations of [3H]JNJ-63533054 to determine Kd and Bmax.
- Competition Binding: Membranes are incubated with a fixed concentration of [3H]JNJ-63533054 and increasing concentrations of unlabeled JNJ-63533054 or other test compounds to determine their binding affinity (Ki).



- Separation and Detection: Similar to the GTPyS binding assay, bound radioligand is separated by filtration and quantified by scintillation counting.
- Data Analysis: Kd, Bmax, and Ki values are calculated using appropriate binding models.

In Vivo Assays

This method is used to map neuronal activation in the brain following the administration of **JNJ-63533054**.

Methodology:

- Animal Dosing: Rats or mice are administered JNJ-63533054 orally.
- Perfusion and Tissue Processing: At a specified time point post-dosing, animals are transcardially perfused with paraformaldehyde. Brains are removed, post-fixed, and sectioned.
- Immunohistochemistry: Brain sections are stained with an antibody against the c-fos protein.
- Imaging and Analysis: The number of c-fos positive cells in specific brain regions, such as the habenula, is quantified using microscopy and image analysis software.

This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions of freely moving animals.

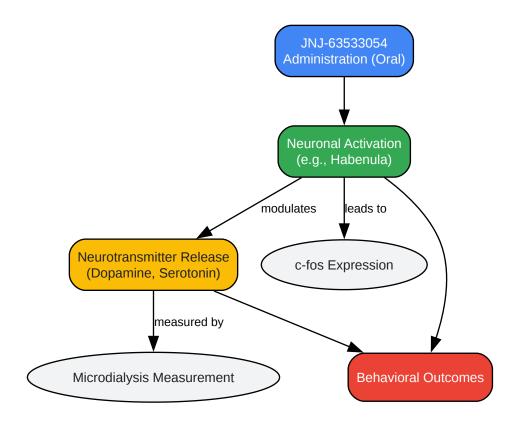
Methodology:

- Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).
- Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).
- Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of JNJ-63533054.
- Neurochemical Analysis: The concentrations of neurotransmitters such as dopamine and serotonin in the dialysate are measured using high-performance liquid chromatography with



electrochemical detection (HPLC-ECD).

 Data Analysis: Changes in neurotransmitter levels over time are analyzed to assess the effect of JNJ-63533054.



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Logical relationship of in vivo experimental readouts.

Conclusion

JNJ-63533054 has emerged as an indispensable pharmacological tool for probing the function of the GPR139 receptor. Its favorable properties, including high potency, selectivity, oral bioavailability, and brain penetrance, enable a wide range of in vitro and in vivo investigations. The experimental protocols and data summarized in this guide provide a solid foundation for researchers aiming to explore the therapeutic potential of targeting GPR139 in various neurological and psychiatric disorders. Further research utilizing **JNJ-63533054** will continue to unravel the complex biology of this once-orphan receptor.



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